1-(2-chlorophenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide
Description
The compound 1-(2-chlorophenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide is a sulfonamide derivative featuring a 2-chlorophenyl group, a piperidin-4-ylmethyl core, and a thiophen-3-ylmethyl substituent. Its structure integrates three pharmacologically relevant motifs:
- Methanesulfonamide group: Known for enhancing metabolic stability and target binding in drug design.
- 2-Chlorophenyl moiety: A common hydrophobic aromatic group that influences receptor affinity and solubility.
- Piperidine-thiophene hybrid: The piperidine ring contributes to conformational flexibility, while the thiophene group may modulate electronic properties and bioavailability.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2S2/c19-18-4-2-1-3-17(18)14-25(22,23)20-11-15-5-8-21(9-6-15)12-16-7-10-24-13-16/h1-4,7,10,13,15,20H,5-6,8-9,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBRZSCVXUCKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide, often referred to in literature as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound's structure suggests a multifaceted interaction profile, particularly in pharmacological contexts. This article synthesizes available data on its biological activity, focusing on its pharmacodynamics, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of a chlorophenyl moiety and a thiophenyl group contributes to its lipophilicity and potential interactions with biological targets.
Structural Formula
Key Features
- Sulfonamide Group : Associated with antibacterial and enzyme inhibitory activities.
- Chlorophenyl Moiety : Enhances interaction with various receptors.
- Piperidine Ring : Known for its role in neuropharmacology.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth through enzyme inhibition mechanisms, particularly targeting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes such as:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may lead to increased acetylcholine levels, suggesting potential use in treating neurodegenerative diseases.
- Urease : Inhibition can be beneficial in treating urinary tract infections caused by urease-producing bacteria.
Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial activity of various sulfonamide derivatives, the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it was particularly effective against strains resistant to conventional antibiotics .
Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit AChE. Results showed that it could significantly reduce enzyme activity, suggesting potential therapeutic applications in Alzheimer's disease management .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By targeting specific enzymes involved in metabolic pathways, the compound disrupts bacterial growth and alters neurotransmitter levels.
- Receptor Interaction : The lipophilic nature of the chlorophenyl and thiophenyl groups allows for effective binding to various receptors, potentially modulating neurotransmission and other physiological processes.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Piperidine-Based Sulfonamides and Amides
Key Observations :
- The target compound’s methanesulfonamide group distinguishes it from carboxamide derivatives (e.g., compound 12 in ), which prioritize CB1 receptor antagonism.
- Unlike CDFII , which lacks a sulfonamide but shows MRSA synergy, the target compound’s thiophene and sulfonamide groups may favor distinct electronic interactions.
- Ulixacaltamide shares a piperidin-4-ylmethyl-benzamide scaffold but replaces sulfonamide with a carboxamide, altering polarity and target selectivity.
Thiophene-Containing Analogs
Key Observations :
- The target compound’s thiophen-3-yl group contrasts with thiophene-2-yl derivatives (e.g., compound 37 in ), which are tailored for metal coordination or opioid activity (Thiophene Fentanyl ).
- The absence of a ferrocene or opioid-targeting carboxamide in the target compound suggests divergent therapeutic applications.
Chlorophenyl-Containing Derivatives
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
